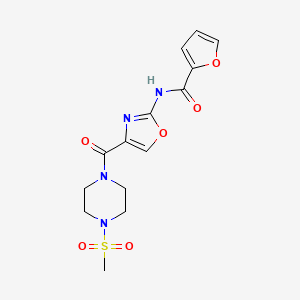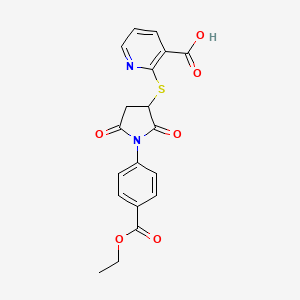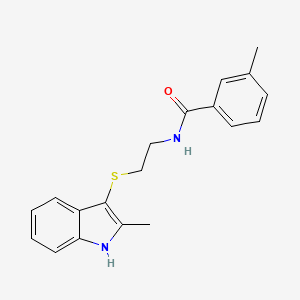![molecular formula C13H8ClF3N2OS B2404518 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338406-73-8](/img/structure/B2404518.png)
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide is a chemical compound commonly used in scientific experiments. It has a molecular formula of C13H8ClF3N2OS and a molecular weight of 332.73 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group at the 5-position, a carboxamide group at the 2-position, and a sulfanyl group linked to a 4-chlorophenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.73 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitubercular Properties
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide has been explored in the context of antitubercular properties. A study synthesized a series of highly substituted pyridine derivatives through a product-selective four-component reaction. Among these compounds, one with a similar structure showed significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The compound exhibited more potency than some standard treatments like ethambutol and pyrazinamide (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
Alzheimer's Disease Treatment Potential
The compound has also been investigated for its potential applications in treating neurological disorders like Alzheimer's disease. A study synthesized a series of N-substituted derivatives of the compound to evaluate as new drug candidates for Alzheimer’s disease. The synthesized compounds were assessed for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease. The findings suggest that these compounds could be potential candidates for further development in Alzheimer's disease treatment (Rehman et al., 2018).
Antioxidant and Antiradical Activities
There is also research investigating the compound's antioxidant properties. A study synthesized a series of derivatives and evaluated their antioxidant and antiradical activities. The compounds were characterized using various spectroscopic techniques, and their activities suggest potential applications in areas where oxidative stress is a concern (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Material Science Applications
In the field of material science, the compound or its derivatives have been used to synthesize novel polyamide-imides. These materials were synthesized by direct polycondensation and exhibited excellent solubility, thermal stability, and other desirable physical properties, making them suitable for advanced material applications (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the retrieved resources, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of similar compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2OS/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHAAZCUVZVRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)


![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)


![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)
![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)
